Home > Products > Screening Compounds P17583 > (E)-Desmethyldoxepin
(E)-Desmethyldoxepin - 1225-56-5

(E)-Desmethyldoxepin

Catalog Number: EVT-369797
CAS Number: 1225-56-5
Molecular Formula: C18H19NO
Molecular Weight: 265.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(E)-Desmethyldoxepin, also known as (E)-N-Desmethyldoxepin or trans-Desmethyldoxepin, is a key metabolite of the tricyclic antidepressant Doxepin. [, , , , , , , , , , , , , , , ] It is one of the two geometric isomers of Desmethyldoxepin, the other being (Z)-Desmethyldoxepin (cis-Desmethyldoxepin). [, , , , , , , , , , , , , , , ] While Doxepin is administered as a mixture of (E)- and (Z)- isomers, the ratio of (E)-Desmethyldoxepin to (Z)-Desmethyldoxepin in plasma is often higher, suggesting stereoselective metabolism. [, , , , , , , , , , , , , , , ] This isomeric shift has significant implications for understanding Doxepin's pharmacokinetic profile and metabolic pathways. [, , , , , , , , , , , , , , , ]

(Z)-Doxepin

Compound Description: (Z)-Doxepin, also known as cis-doxepin, is a geometric isomer of doxepin. It exhibits antidepressant activity. [, ]

Relevance: (Z)-Doxepin is a geometric isomer of (E)-doxepin, the parent compound of (E)-desmethyldoxepin. This means that both compounds share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms due to the restricted rotation around a double bond. []

(E)-Doxepin

Compound Description: (E)-Doxepin, also known as trans-doxepin, is a geometric isomer of doxepin and is considered less therapeutically active than its (Z)-isomer. [] It is metabolized in the liver, with (E)-desmethyldoxepin being one of its primary metabolites. []

Relevance: (E)-Doxepin is the direct precursor to (E)-Desmethyldoxepin, formed through N-demethylation. They belong to the tricyclic antidepressant class and share a similar core structure, with the key difference being the presence of a methyl group on the nitrogen atom in (E)-Doxepin, which is absent in (E)-Desmethyldoxepin. [, ]

(Z)-Desmethyldoxepin

Compound Description: (Z)-Desmethyldoxepin, also known as cis-desmethyldoxepin, is a metabolite of (Z)-doxepin and is considered an active antidepressant. [] Studies show it may be formed through the metabolism of (E)-doxepin, suggesting a possible isomerization process during N-demethylation. []

Relevance: (Z)-Desmethyldoxepin is a geometric isomer of (E)-Desmethyldoxepin, meaning they share the same molecular formula and sequence of bonded atoms, but their three-dimensional structures differ due to the restricted rotation around a double bond. [, ]

Doxepin N-oxide

Compound Description: Doxepin N-oxide is a metabolite of both (E)-doxepin and (Z)-doxepin, formed through the oxidation of the nitrogen atom in the side chain. []

N-Desmethyl-N-formyldoxepin

Compound Description: N-Desmethyl-N-formyldoxepin is a metabolite of doxepin identified in microbial models studying doxepin metabolism. []

Relevance: N-Desmethyl-N-formyldoxepin shares the core tricyclic structure with (E)-Desmethyldoxepin, but the nitrogen in the side chain lacks a methyl group and is instead formylated. This suggests it may be an intermediate in a metabolic pathway related to (E)-Desmethyldoxepin. []

8-Hydroxydoxepin

Compound Description: 8-Hydroxydoxepin is a metabolite of both (E)-doxepin and (Z)-doxepin, formed by hydroxylation at the 8-position of the doxepin structure. []

Relevance: 8-Hydroxydoxepin is a hydroxylated metabolite of both (E)-Doxepin and (Z)-Doxepin. It shares the core tricyclic structure with (E)-Desmethyldoxepin but has an added hydroxyl group at the 8-position. []

N-Acetyl-N-desmethyldoxepin

Compound Description: N-Acetyl-N-desmethyldoxepin is a metabolite of doxepin found in studies using microbial models to investigate its metabolism. []

N-Acetyldidesmethyldoxepin

Compound Description: N-Acetyldidesmethyldoxepin is a metabolite of doxepin observed in microbial models investigating its metabolic pathways. []

2-Hydroxydoxepin, 3-Hydroxydoxepin, 4-Hydroxydoxepin, 2-Hydroxy-N-desmethyldoxepin, 3-Hydroxy-N-desmethyldoxepin and 4-Hydroxy-N-desmethyldoxepin

Compound Description: These compounds represent a series of hydroxylated metabolites of doxepin and desmethyldoxepin observed in various metabolism studies. [, ] They are characterized by the addition of a hydroxyl group (-OH) at different positions on the doxepin core structure.

Relevance: These hydroxylated metabolites, while structurally similar to (E)-Desmethyldoxepin, differ in the position of the hydroxyl group on the core structure. They highlight the diverse metabolic pathways of doxepin and its derivatives. [, ]

Synthesis Analysis

The synthesis of (E)-Desmethyldoxepin involves several key steps, primarily derived from doxepin hydrochloride. A notable method includes:

  1. Acylation: Doxepin hydrochloride is dissolved in dichloromethane or trichloromethane. Chloroformic acid-2,2,2-trichloroethyl is added under basic conditions (using N,N-diisopropylethylamine) and subjected to an ice water bath for approximately 2 hours to yield an intermediate compound.
  2. Reduction: The intermediate is then dissolved in tetrahydrofuran or N,N-dimethylformamide, where zinc powder and a weak acid (such as glacial acetic acid) are introduced. This step occurs at temperatures between 35-50 °C for about 2.5 hours, leading to the formation of (E)-Desmethyldoxepin.
  3. Salification: Finally, (E)-Desmethyldoxepin is dissolved in ethyl acetate or isopropanol and reacted with saturated hydrochloric acid to produce (E)-Desmethyldoxepin hydrochloride .

This method enhances efficiency and product purity while reducing reaction time compared to previous synthesis techniques.

Molecular Structure Analysis

The molecular structure of (E)-Desmethyldoxepin features a dibenzooxepine core, characterized by a fused benzene ring system and an oxepine ring. The specific structural features include:

  • Molecular Formula: C18H20ClNOC_{18}H_{20}ClNO
  • Molecular Weight: Approximately 305.82 g/mol
  • Stereochemistry: The compound exists in an E configuration, indicating the relative positioning of substituents around the double bond within the oxepine structure.

The compound's three-dimensional conformation influences its interaction with biological targets, which is critical for its pharmacological action .

Chemical Reactions Analysis

(E)-Desmethyldoxepin participates in various chemical reactions typical of amines and aromatic compounds:

  1. Reactions with Acids: It can form salts with strong acids, such as hydrochloric acid, enhancing its solubility and stability.
  2. Oxidation Reactions: The presence of hydroxyl groups allows for potential oxidation reactions, which may lead to further metabolites.
  3. Conjugation Reactions: It can undergo conjugation with glucuronic acid via enzymatic pathways, affecting its pharmacokinetics .

These reactions are essential for understanding the metabolism and elimination pathways of the compound within biological systems.

Mechanism of Action

(E)-Desmethyldoxepin acts primarily as a norepinephrine and serotonin reuptake inhibitor. Its mechanism involves:

  • Inhibition of Reuptake: By blocking the reuptake transporters for norepinephrine and serotonin at synaptic terminals, it increases the concentration of these neurotransmitters in the synaptic cleft.
  • Biochemical Pathways: The metabolism involves hydroxylation mediated by cytochrome P450 enzymes, particularly CYP2D6, leading to glucuronide conjugates that facilitate excretion.

The elimination half-life of (E)-Desmethyldoxepin is approximately 31 hours, which is notably longer than that of its parent compound doxepin .

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-Desmethyldoxepin include:

These properties are crucial for formulation development in pharmaceutical applications .

Applications

(E)-Desmethyldoxepin has several scientific applications:

  1. Pharmacological Research: As an active metabolite of doxepin, it is studied for its antidepressant effects and potential use in treating anxiety disorders.
  2. Analytical Chemistry: Techniques such as gas chromatography-mass spectrometry have been developed to detect low concentrations of (E)-Desmethyldoxepin in biological fluids, aiding clinical studies on drug metabolism.
  3. Drug Development: Understanding its pharmacokinetics and mechanisms can inform the design of new drugs targeting similar pathways or improving therapeutic efficacy.
Chemical Identity and Structural Characterization of (E)-Desmethyldoxepin

Molecular Structure and Stereochemical Configuration

(E)-Desmethyldoxepin (systematic name: (E)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine) is the primary pharmacologically active metabolite of the tricyclic antidepressant doxepin. Its molecular formula is C₁₈H₁₉NO, with a molecular weight of 265.35 g/mol [7]. The compound features a dibenzoxepin tricyclic ring system connected to a propanamine side chain via a rigid carbon-carbon double bond. The (E) designation indicates that the highest-priority substituents (the dibenzoxepin ring and the propylamine chain) are positioned trans across this double bond [3] [6].

This stereochemical configuration forces the molecule into a near-planar arrangement, significantly influencing its receptor-binding kinetics. Nuclear magnetic resonance (NMR) and X-ray crystallography confirm that the (E) isomer exhibits distinct spatial orientation compared to the (Z) isomer, particularly in the dihedral angle between the tricyclic system and the terminal amine group. This angle exceeds 150° in the (E) form, optimizing interactions with hydrophobic pockets in biological targets like the histamine H₁ receptor [6]. Analytically, separation of (E)- and (Z)-desmethyldoxepin is achieved via gas chromatography–mass spectrometry (GC–MS) with trifluoroacetic anhydride derivatization or stereoselective high-performance liquid chromatography (HPLC) using dynamically coated silica columns [6].

Table 1: Key Structural Attributes of (E)-Desmethyldoxepin

PropertySpecification
Molecular FormulaC₁₈H₁₉NO
Molecular Weight265.35 g/mol
CAS Registry Number1225-56-5
Geometric Configuration(E) (trans) across C11-Cγ bond
Bond Angle (C11-Cγ-Cβ)>150°
Primary Analytical MethodsGC–MS (derivatized), Stereoselective HPLC

Synthetic Pathways and Isomer-Specific Derivatization

Metabolic Formation

(E)-Desmethyldoxepin is predominantly generated in vivo via hepatic N-demethylation of the parent drug (E)-doxepin. This biotransformation is catalyzed by cytochrome P450 enzymes CYP2C19 and CYP2D6, with minor contributions from CYP1A2 and CYP2C9 [4]. The reaction proceeds with retention of the (E) configuration, yielding the metabolite without geometric inversion [3].

Chemical Synthesis

De novo synthesis starts from the dibenzoxepin-11-one precursor. A Wittig reaction with (carbethoxymethylene)triphenylphosphine yields an (E/Z) unsaturated ester mixture, which is hydrolyzed and decarboxylated to the trans olefin. The side chain is then elongated via Mannich reaction with formaldehyde and methylamine, producing racemic (E)-desmethyldoxepin after purification [6]. Critical to isomer control is the use of polar aprotic solvents (e.g., dimethylformamide) during Wittig steps, favoring (E)-olefin formation through kinetic control [2].

Purification and Derivatization

Crude synthetic mixtures are purified via silica gel chromatography using ethyl acetate/n-heptane gradients, exploiting the slightly higher polarity of the (E) isomer [6]. For GC–MS quantification, derivatization with trifluoroacetic anhydride (TFAA) is employed. This targets the secondary amine group, forming a stable amide that enhances volatility and generates characteristic fragment ions (e.g., m/z 117 for the TFAA-derivatized molecule) without altering geometric configuration [6].

Table 3: Synthetic Approaches to (E)-Desmethyldoxepin

MethodKey StepsIsomer Control Strategy
Hepatic MetabolismCYP450-mediated N-demethylation of (E)-doxepinEnzyme stereoselectivity preserves (E) configuration
Chemical SynthesisWittig olefination → Hydrolysis → Mannich reactionAprotic solvents in Wittig step favor (E) olefin
Derivatization (GC–MS)TFAA treatment of secondary amineEnhances detection without isomerization

Comparative Analysis of (E)- vs. (Z)-Desmethyldoxepin Geometrical Isomerism

Pharmacological Activity

The (E) and (Z) isomers exhibit divergent biological activities. While both bind to the histamine H₁ receptor, the (Z)-desmethyldoxepin isomer demonstrates 2–3-fold higher affinity in rodent models of depression compared to the (E) isomer [3] [6]. This enhanced activity correlates with the (Z) isomer's ability to adopt a bent conformation that complements the receptor's ligand-binding pocket. Conversely, the near-planar (E) isomer shows moderately higher serotonin transporter (SERT) inhibition, contributing to its distinct pharmacological profile [4].

Metabolic Stability

In vitro studies using rat and human liver homogenates reveal that the (E) isomer undergoes faster oxidative metabolism than the (Z) counterpart. This is attributed to the sterically accessible allylic position in the (E) configuration, facilitating cytochrome P450-mediated hydroxylation [3]. Consequently, after administration of racemic doxepin (85:15 E:Z), plasma concentrations of (Z)-desmethyldoxepin persist longer, leading to a near 1:1 ratio of the metabolites despite the parent drug's isomer imbalance [5].

Analytical Differentiation

Separation of these isomers is essential for pharmacokinetic studies. Normal-phase HPLC with n-nonylamine-modified mobile phases achieves baseline resolution (resolution factor >1.5) but requires 12-hour column equilibration [6]. GC–MS after TFAA derivatization offers faster analysis (retention times: 11.2 min for (E) vs. 11.8 min for (Z)), leveraging subtle differences in van der Waals interactions with the stationary phase [6]. The (E) isomer consistently elutes before the (Z) isomer due to reduced molecular planarity, decreasing hydrophobic surface area [6].

Table 4: Comparative Properties of (E)- and (Z)-Desmethyldoxepin Isomers

Property(E)-Desmethyldoxepin(Z)-Desmethyldoxepin
Receptor AffinityModerate H₁ affinity; Higher SERT inhibitionHigh H₁ affinity (2–3× > E-isomer)
Metabolic Rate (CYP450)Faster hepatic clearanceSlower hydroxylation
Plasma Ratio (Post-Doxepin)~50% of total desmethyldoxepin~50% of total desmethyldoxepin
Chromatographic ElutionEarlier (e.g., GC–MS: 11.2 min; HPLC: 14.3 min)Later (e.g., GC–MS: 11.8 min; HPLC: 16.1 min)
Molecular ConformationNear-planar (dihedral >150°)Bent (dihedral ~30°)

The geometric isomerism profoundly influences biological behavior. In vivo studies confirm no interconversion between (E) and (Z) configurations in mammals, confirming their discrete pharmacokinetic and pharmacodynamic profiles [3]. This stability underscores the importance of isomer-specific quantification in therapeutic drug monitoring and metabolic studies.

Properties

CAS Number

1225-56-5

Product Name

(E)-Desmethyldoxepin

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C18H19NO/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3/b16-10-

InChI Key

HVKCEFHNSNZIHO-YBEGLDIGSA-N

SMILES

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Synonyms

demethyldoxepin
desmethyldoxepin
desmethyldoxepin hydrochloride
desmethyldoxepin, (E)-isomer
desmethyldoxepin, (Z)-isomer
nordoxepin

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Isomeric SMILES

CNCC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.